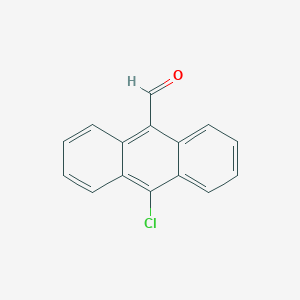

10-Chloro-9-anthraldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

10-chloroanthracene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYBXXMECBHHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049202 | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 10-Chloroanthracene-9-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10527-16-9 | |

| Record name | 10-Chloro-9-anthracenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Chloro-9-anthraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-chloroanthracene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-CHLORO-9-ANTHRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9), a key chemical intermediate for researchers, organic chemists, and professionals in drug development and materials science. This document delves into the core physicochemical properties, outlines a robust synthetic strategy, details its spectroscopic signature, explores its chemical reactivity with mechanistic insights, and provides essential safety and handling protocols. The unique combination of a reactive aldehyde group, a sterically hindered and electronically influential chloro-substituent, and a large, fluorescent anthracene core makes this molecule a versatile building block for advanced organic materials and complex molecular architectures.

Introduction and Molecular Overview

This compound is a substituted polycyclic aromatic hydrocarbon (PAH). Its structure is characterized by an anthracene backbone, with a formyl (-CHO) group at the 9-position and a chlorine (-Cl) atom at the 10-position. This specific substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and utility.

The large, planar π-system of the anthracene core is a well-known fluorophore, suggesting that derivatives of this compound may possess interesting photophysical properties. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including condensations, oxidations, reductions, and olefination reactions. The chlorine atom, positioned peri to the aldehyde, provides significant steric hindrance that can influence reaction pathways and product stereochemistry. Electronically, as a halogen, it modifies the electron density of the anthracene system, impacting both its reactivity and its spectroscopic properties. This guide serves to elucidate these characteristics for practical application in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | 10-chloroanthracene-9-carbaldehyde | [1] |

| CAS Number | 10527-16-9 | [1][2] |

| Molecular Formula | C₁₅H₉ClO | [1][2][3] |

| Molecular Weight | 240.68 g/mol | [1][2][3] |

| Appearance | Yellow to dark yellow solid/powder | |

| Melting Point | 215-218 °C (lit.) | |

| Purity (Typical) | ≥97% | [2] |

| InChI Key | SHYBXXMECBHHFH-UHFFFAOYSA-N | [1][3] |

| SMILES | O=Cc1c2ccccc2c(Cl)c3ccccc13 | [3] |

| Solubility | Insoluble in water; Soluble in solvents like Toluene, Acetic Acid, Ethanol for recrystallization. |

Synthesis Pathway and Rationale

While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or isotopic labeling. A direct, one-pot synthesis is uncommon. A logical and field-proven two-step approach starting from anthracene is proposed: (1) Vilsmeier-Haack formylation to generate the aldehyde at the most reactive 9-position, followed by (2) targeted chlorination at the adjacent 10-position.

Caption: Proposed two-step synthesis of this compound.

Causality Behind the Synthetic Design

-

Step 1: Vilsmeier-Haack Formylation: The anthracene ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto such systems.[4][5][6] The 9 and 10 positions are the most electronically activated and sterically accessible, leading to preferential formylation at the 9-position to yield 9-anthraldehyde.[7][8]

-

Step 2: Electrophilic Chlorination: The aldehyde group introduced in the first step is an electron-withdrawing, meta-directing group. However, in the fused ring system of anthracene, the powerful activating nature of the aromatic core still dominates. The presence of the aldehyde at C9 deactivates that position, making the adjacent C10 the most favorable site for a second electrophilic attack, in this case, by a chlorinating agent like elemental chlorine or N-chlorosuccinimide (NCS).

Protocol: Vilsmeier-Haack Formylation of Anthracene

This protocol is adapted from established procedures for the synthesis of 9-anthraldehyde and serves as the foundational first step.[8][9]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas trap), place N,N-Dimethylformamide (DMF) in an appropriate solvent such as o-dichlorobenzene. Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Maintain the temperature below 10 °C during this addition.

-

Electrophilic Substitution: After the addition is complete, add solid anthracene to the mixture.

-

Reaction: Slowly warm the reaction mixture to room temperature and then heat to 90-95 °C for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Isolation: The crude 9-anthraldehyde product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 9-anthraldehyde, which can then be used in the subsequent chlorination step.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~11.5 ppm (singlet, 1H): Aldehydic proton (-CHO), highly deshielded. ~7.5 - 9.0 ppm (multiplets, 8H): Aromatic protons. The peri-effect of the chlorine and aldehyde groups will cause complex splitting patterns and distinct chemical shifts for the protons closest to these substituents. |

| ¹³C NMR | ~190-195 ppm: Aldehydic carbon (C=O). ~120-140 ppm: Aromatic carbons. The carbon bearing the chlorine atom (C10) and the carbon bearing the aldehyde (C9) will have distinct chemical shifts compared to the other sp² carbons. |

| IR (Infrared) | ~2820 & ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublet). ~1680-1700 cm⁻¹: Strong C=O (carbonyl) stretching vibration. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations. ~700-850 cm⁻¹: C-Cl stretching vibration. |

| MS (Mass Spec) | m/z 240/242: Molecular ion (M⁺) peak and its M+2 isotope peak, with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. m/z 211: Loss of the formyl radical (-CHO, M-29). m/z 205: Loss of the chlorine atom (-Cl, M-35). |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group, making it a valuable precursor for creating larger, more complex molecules.[10]

Olefination via the Wittig Reaction

A primary application of this aldehyde is in the synthesis of vinyl-anthracene derivatives through reactions like the Wittig olefination. This reaction is a powerful tool for forming carbon-carbon double bonds with high regioselectivity.

Caption: The Wittig reaction pathway using this compound.

Experimental Protocol: Wittig Synthesis of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene

This protocol is representative of the synthetic utility of this compound, as documented in the literature for preparing fluorescent ethene derivatives.

-

Ylide Generation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the appropriate phosphonium salt (e.g., (4-pyridylmethyl)triphenylphosphonium chloride) in a dry, aprotic solvent like anhydrous THF or DMF.

-

Deprotonation: Cool the suspension in an ice or dry ice/acetone bath. Add a strong base (e.g., n-butyllithium, sodium hydride, or a concentrated NaOH solution) dropwise. The formation of the colored ylide indicates a successful deprotonation. The choice of base is critical; for stabilized ylides, weaker bases can be effective.

-

Aldehyde Addition: Once ylide formation is complete, add a solution of this compound in the same dry solvent to the reaction mixture dropwise, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir for several hours or overnight. Monitor the reaction's completion by TLC, observing the consumption of the aldehyde.

-

Quenching and Extraction: Carefully quench the reaction by adding water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired alkene product.

Safety, Handling, and Storage

As a polycyclic aromatic hydrocarbon derivative and a reactive aldehyde, this compound requires careful handling.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause skin sensitization upon repeated contact.[5] It is a combustible solid.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

-

For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

-

-

Handling: Avoid all personal contact, including inhalation of dust.[5] Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined property profile. Its utility stems from the predictable reactivity of its aldehyde functional group, which, when combined with the unique electronic and steric environment of the 10-chloro-anthracene core, allows for the rational design and synthesis of complex molecules. For researchers in materials science, this compound is a gateway to novel fluorophores and conjugated materials. For drug development professionals, it represents a rigid scaffold that can be elaborated into structurally complex and potentially bioactive compounds. Adherence to the rigorous handling and safety protocols outlined in this guide is essential for its safe and effective use in the laboratory.

References

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from an international, peer-reviewed, open-access journal.

- Organic Syntheses. (n.d.). 9-ANTHRALDEHYDE. Coll. Vol. 3, p.98 (1955); Vol. 20, p.11 (1940).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, this compound.

- GSRS. (n.d.). This compound.

- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.

- PubChemLite. (n.d.). This compound (C15H9ClO).

- CHEM333 Lab Experiment. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.

Sources

- 1. This compound | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

The Versatile Core: An In-depth Technical Guide to 10-Chloro-9-anthraldehyde

For researchers, medicinal chemists, and materials scientists, the strategic selection of molecular scaffolds is paramount to innovation. Among the vast arsenal of chemical building blocks, polycyclic aromatic hydrocarbons (PAHs) offer a unique confluence of photophysical properties and synthetic versatility. This guide provides a comprehensive technical overview of 10-Chloro-9-anthraldehyde (CAS No. 10527-16-9), a key intermediate whose strategic functionalization opens avenues in fluorescent probe development, materials science, and drug discovery.

Physicochemical and Spectroscopic Profile

This compound presents as a yellow crystalline solid. Its core structure, an anthracene backbone, imparts inherent fluorescence, which is further modulated by the electron-withdrawing nature of the aldehyde and chloro substituents. A thorough understanding of its fundamental properties is crucial for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10527-16-9 | [1] |

| Molecular Formula | C₁₅H₉ClO | [1] |

| Molecular Weight | 240.68 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 215-218 °C (lit.) | |

| IUPAC Name | 10-chloroanthracene-9-carbaldehyde | [1] |

| Solubility | Soluble in organic solvents such as toluene.[2] | [2] |

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.[3]

-

¹³C NMR: The carbon NMR spectrum reveals the distinct carbon environments within the anthracene core and the carbonyl carbon of the aldehyde.[4]

-

Infrared (IR) Spectroscopy: A prominent absorption band corresponding to the C=O stretching vibration of the aldehyde group is a key diagnostic feature.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, confirming the compound's molecular weight.[1]

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the chlorination of anthracene to yield 9-chloroanthracene, followed by the introduction of the aldehyde functionality via the Vilsmeier-Haack reaction.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 9-Chloroanthracene

The initial step involves the direct chlorination of anthracene. A reliable and high-yielding method utilizes cupric chloride as the chlorinating agent.[5]

Experimental Protocol: Chlorination of Anthracene [5]

-

Reaction Setup: In a dry, two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine anthracene (0.100 mole), anhydrous cupric chloride (0.202 mole), and 500 mL of carbon tetrachloride.

-

Reaction Execution: Stir the mixture vigorously and heat to reflux for 18-24 hours. The reaction progress is indicated by the color change of the cupric chloride from brown to the white of cuprous chloride.

-

Work-up and Isolation: After cooling, filter the mixture to remove the cuprous chloride. Pass the filtrate through a chromatography column packed with alumina, eluting with carbon tetrachloride.

-

Purification: Evaporate the solvent from the eluate to yield crude 9-chloroanthracene. Further purification can be achieved by recrystallization from petroleum ether to obtain yellow needles.

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7] In this step, 9-chloroanthracene is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the 10-position.[8]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation [8] (General Procedure)

-

Reagent Preparation: In a suitable reaction vessel, cool DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.

-

Reaction with Substrate: Add a solution of 9-chloroanthracene in a suitable solvent (e.g., o-dichlorobenzene) to the Vilsmeier reagent at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium acetate or sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or toluene.[2]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the reactivity of its aldehyde group, which serves as a handle for a variety of chemical transformations. The chloro-substituent at the 10-position also influences the electronic properties of the anthracene core.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile platform for constructing more complex molecules through well-established organic reactions.

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene, providing a route to stilbene-like fluorescent derivatives.[9][10][11][12] The reaction of this compound with a phosphorus ylide yields a trans-alkene.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or diethyl malonate, in the presence of a basic catalyst, leads to the formation of α,β-unsaturated products.[13][14][15] These products are valuable intermediates in the synthesis of various heterocyclic compounds and dyes.

Influence of the Chloro-Substituent

The chlorine atom at the 10-position is generally unreactive towards nucleophilic substitution under standard conditions due to the aromatic nature of the anthracene ring. Its primary role is electronic, where its electron-withdrawing nature can influence the photophysical properties of the molecule and its derivatives.

Applications in Research and Development

The unique combination of a fluorescent core and a reactive aldehyde group makes this compound a valuable precursor in several areas of research.

Fluorescent Probes and Materials

The anthracene scaffold is inherently fluorescent, and its derivatives are widely explored for applications in chemical sensing and biological imaging. This compound serves as a key building block for the synthesis of more elaborate fluorescent molecules. For instance, it has been used in the preparation of trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)-ethene and its N-methylpyridinium iodide salt, which exhibit interesting fluorescence and photoisomerization properties. The aldehyde group allows for the facile introduction of various recognition moieties, enabling the design of fluorescent probes for the detection of specific analytes such as metal ions.[16][17][18]

Caption: Conceptual design of a fluorescent probe from this compound.

Potential in Drug Discovery

While direct applications of this compound in pharmaceuticals are not extensively documented, the anthracene scaffold is a known pharmacophore. For example, bisguanylhydrazones of anthracene-9,10-dicarboxaldehyde have demonstrated significant anticancer activity.[19] This suggests that derivatives of this compound could be explored for their potential as bioactive molecules. The aldehyde group provides a convenient point for the introduction of various pharmacophoric groups, enabling the generation of compound libraries for screening and lead optimization.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of functional organic molecules. Its straightforward two-step synthesis, coupled with the reactivity of its aldehyde group, provides a robust platform for the development of novel fluorescent probes, advanced materials, and potentially new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers and scientists in their pursuit of scientific advancement.

References

- Organic Syntheses Procedure. 9-chloroanthracene.

- NROChemistry. Vilsmeier-Haack Reaction.

- PubChem. This compound. National Center for Biotechnology Information.

- SpectraBase. This compound - Optional[1H NMR] - Spectrum.

- Google Patents. CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.

- Organic Syntheses Procedure. 9-nitroanthracene.

- Wikipedia. Vilsmeier–Haack reaction.

- Vilsmeier-Haack Transformations under Non Classical Conditions. Rasayan J. Chem. 2019, 12(4), 1836-1841.

- Wikipedia. Knoevenagel condensation.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles.

- Frontiers in Chemistry. Recent Progress in Fluorescent Probes For Metal Ion Detection.

- The WITTIG REACTION With CHEMILUMINESCENCE! Course Hero.

- The Wittig Reaction: Synthesis of Alkenes.

- Studylib. Wittig Reaction: Synthesis & Chemiluminescence Experiment.

- YouTube. Wittig Reaction Experiment Part 1, Prelab.

- MDPI. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.

- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.

- PubMed. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes.

- ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

- Semantic Scholar. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.

- NIH. A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP.

Sources

- 1. This compound | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10527-16-9 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(10527-16-9) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. acgpubs.org [acgpubs.org]

- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 16. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Antitumor agents. 2. Bisguanylhydrazones of anthracene-9,10-dicarboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 10-Chloro-9-anthraldehyde

An In-depth Technical Guide to 10-Chloro-9-anthraldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key organic compound utilized in advanced chemical synthesis and research. The core focus of this document is to deliver scientifically rigorous information, beginning with its fundamental physicochemical properties, most notably its molecular weight of 240.68 g/mol .[1][2][3] This guide delves into its structural identification, validated methods for its synthesis and purification, and a multi-faceted approach to its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its strategic applications, particularly as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. The methodologies and data presented herein are grounded in authoritative sources to support researchers and drug development professionals in leveraging this compound's full potential.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective application. This compound is an aromatic aldehyde built upon a tricyclic anthracene scaffold. The presence of both a chloro and an aldehyde functional group at the 9- and 10-positions of the anthracene core imparts specific reactivity and physical characteristics.

Its IUPAC name is 10-chloroanthracene-9-carbaldehyde.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 240.68 g/mol | [1][2][3] |

| Molecular Formula | C₁₅H₉ClO | [1][2] |

| CAS Number | 10527-16-9 | [1][2] |

| Melting Point | 215-218 °C | [4][5] |

| Appearance | Yellow solid / needles | [1][4] |

| XLogP3-AA | 4.5 | [1] |

| EC Number | 234-086-8 | [1] |

graph Chemical_Structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [style=solid, color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C_CHO [label="C", pos="4.5,0.7!"]; O_CHO [label="O", pos="5.5,0.7!"]; Cl [label="Cl", pos="2.5,-2.2!"];

// Set positions for a clear representation of anthracene C1 [pos="0,0!"]; C2 [pos="1.25,-0.7!"]; C3 [pos="1.25,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.25,-2.1!"]; C6 [pos="-1.25,-0.7!"]; C7 [pos="2.5,0!"]; C8 [pos="3.75,-0.7!"]; C9 [pos="3.75,-2.1!"]; C10 [pos="2.5,-2.8!"]; C11 [pos="2.5,-0.7!"]; C12 [pos="1.25,0!"]; C13 [pos="0,-2.1!"]; C14 [pos="2.5,-2.1!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C12 [style=double]; C2 -- C11; C3 -- C14 [style=double]; C5 -- C13 [style=double]; C6 -- C12; C11 -- C7 [style=double]; C7 -- C8; C8 -- C9 [style=double]; C9 -- C10; C10 -- C14 [style=double]; C11 -- C14; C12 -- C13;

// Aldehyde and Chloro groups C7 -- C_CHO; C_CHO -- O_CHO [style=double]; C10 -- Cl; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the formylation of a suitable anthracene precursor. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing an aldehyde group to electron-rich aromatic rings, making it the reaction of choice.[6][7] The logical precursor for this synthesis is 10-chloroanthracene.

Synthetic Workflow

The causality behind this workflow is straightforward: the starting material is activated by the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution to attach the formyl group, followed by hydrolysis to yield the final aldehyde product.

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis (Adapted Vilsmeier-Haack)

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), co-cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., o-dichlorobenzene) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled.

-

Addition of Substrate: Once the reagent has formed, add a solution of 10-chloroanthracene to the reaction mixture.

-

Reaction: Heat the mixture, typically on a steam bath, for several hours to drive the electrophilic substitution.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

Experimental Protocol: Purification

The crude product is best purified by recrystallization to yield yellow needles.[4]

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, acetic acid, or toluene).[4] This differential solubility is critical for effective crystallization.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

-

Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining impurities, and dry under vacuum. The purity should be validated analytically.

Analytical Characterization and Quality Control

To ensure trustworthiness, every synthesized batch must be rigorously analyzed to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Caption: A multi-technique workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

Purity is best quantified using reverse-phase HPLC. A published method specifies a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid.[8] This technique separates the target compound from any unreacted starting material or byproducts based on polarity, allowing for precise purity determination (e.g., >97%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure. Key expected signals for this compound include:

-

A highly deshielded singlet for the aldehyde proton (-CHO) around 10-11 ppm.

-

A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the 8 protons on the anthracene core. The specific pattern and integration values validate the structure.[9]

Mass Spectrometry (MS)

MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to the calculated monoisotopic mass. A characteristic isotopic pattern will be observed for the [M]+ and [M+2]+ ions in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom. Predicted collision cross-section (CCS) data can further aid identification.[10]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups. The spectrum will be dominated by:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1670-1700 cm⁻¹.

-

Multiple sharp peaks corresponding to aromatic C=C and C-H stretching.

-

A C-Cl stretching vibration in the fingerprint region.

Chemical Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis. The aldehyde group is a versatile handle for transformations such as Wittig reactions, condensations, and reductive aminations, while the chloro-substituent can be modified via nucleophilic substitution or cross-coupling reactions. It has been explicitly used in the preparation of various trans-pyridylethene derivatives, which are of interest for their fluorescence and photoisomerization properties.[4][5]

From a drug development perspective, this molecule is a strategic building block for several reasons:

-

Rigid Scaffold: The polycyclic aromatic hydrocarbon (PAH) core provides a rigid, well-defined three-dimensional structure for orienting pharmacophoric elements.

-

Functional Handles: The aldehyde and chloro groups allow for covalent attachment to proteins or for building out more complex molecular architectures.

-

Modulation of Properties: The chlorine atom is a common substituent in FDA-approved drugs.[11] It can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding. The introduction of this chloro-anthraldehyde moiety into a lead compound can be a key step in a structure-activity relationship (SAR) study.

Safety, Handling, and Storage

Due to its chemical nature, proper safety protocols must be strictly followed.

-

Hazards Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is a combustible solid and may cause skin sensitization in predisposed individuals.[5][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.[12][13] When handling the solid powder where dust may be generated, a NIOSH-approved N95 respirator is recommended.[5]

-

Handling: All handling should be performed in a well-ventilated chemical fume hood. Avoid all personal contact, including the inhalation of dust.[12] Minimize dust generation during transfer.

-

Spill Response: For minor spills, clean up immediately while wearing appropriate PPE, avoiding dust formation.[12] For major spills, alert personnel in the area and follow emergency procedures.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

This compound is a well-characterized compound with a molecular weight of 240.68 g/mol . Its robust synthesis, clear analytical profile, and versatile chemical reactivity make it a valuable tool for researchers. For professionals in drug development, it represents a strategic building block, offering a rigid scaffold and functional groups that can be exploited to fine-tune the properties of therapeutic candidates. Adherence to the synthesis, purification, and safety protocols outlined in this guide will enable its effective and safe utilization in advanced scientific endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, this compound.

- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.

- SpectraBase. (n.d.). This compound Spectrum.

- PubChemLite. (n.d.). This compound (C15H9ClO).

- Global Substance Registration System. (n.d.). This compound.

- Organic Syntheses. (n.d.). 9-Anthraldehyde. Coll. Vol. 3, p.98 (1955); Vol. 28, p.11 (1948).

- Prasad, V. et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Wuhan Fortuna Chemical Co., Ltd. (n.d.). 9-Anthraldehyde.

Sources

- 1. This compound | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 10527-16-9 [chemicalbook.com]

- 5. 10-氯-9-蒽甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. spectrabase.com [spectrabase.com]

- 10. PubChemLite - this compound (C15H9ClO) [pubchemlite.lcsb.uni.lu]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Photophysical Properties of 10-Chloro-9-anthraldehyde

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the photophysical properties of 10-Chloro-9-anthraldehyde. While direct and exhaustive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes available information on closely related analogues, particularly 1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene, to provide a robust predictive framework. By combining this comparative analysis with fundamental principles of photochemistry and detailed experimental protocols, this document aims to empower researchers to explore and utilize the unique photophysical characteristics of this compound in their scientific endeavors. We will delve into the core principles governing its light-absorbing and emitting properties, the anticipated influence of its chemical structure, and the practical methodologies for its characterization.

Introduction to this compound: A Molecule of Interest

This compound is an aromatic aldehyde built upon the anthracene scaffold. The anthracene core is a well-known fluorophore, and its derivatives are extensively studied for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers. The substitution at the 9 and 10 positions of the anthracene ring significantly modulates its electronic and, consequently, its photophysical properties.

In this compound, the presence of an electron-withdrawing aldehyde group (-CHO) at the 9-position and a halogen (chloro) atom at the 10-position creates a unique electronic environment. The aldehyde group can extend the π-conjugation of the anthracene ring and participate in intramolecular charge transfer (ICT) processes. The chlorine atom, through the "heavy-atom effect," is expected to influence the rates of intersystem crossing, potentially altering the balance between fluorescence and phosphorescence. Understanding these properties is crucial for designing novel molecules with tailored photophysical behavior for various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₉ClO | |

| Molecular Weight | 240.68 g/mol | |

| Appearance | Solid | |

| Melting Point | 215-218 °C | |

| CAS Number | 10527-16-9 |

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the formylation of 9-chloroanthracene. The Vilsmeier-Haack reaction, for instance, is a widely used method for introducing a formyl group to an aromatic ring.

Purity and structural confirmation are paramount for accurate photophysical studies. The purity of the synthesized compound should be rigorously assessed using techniques like High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Theoretical Framework: Understanding the Photophysical Processes

The interaction of this compound with light is governed by a series of photophysical processes that can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state through several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

-

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically from S₁ to the first excited triplet state (T₁). The presence of a heavy atom like chlorine can enhance the rate of ISC.

-

Phosphorescence: Radiative decay from T₁ to S₀. This process is generally much slower than fluorescence.

Photophysical Properties: A Comparative Analysis

Direct experimental data on the photophysical properties of this compound is scarce. However, a study by Shin and Lee on trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene (t-4-ClAPyE) provides valuable insights into the behavior of the 10-chloro-9-anthryl moiety.[1]

Table 2: Photophysical Data for trans-1-(10-chloro-9-anthryl)-2-(4-pyridyl)ethene (t-4-ClAPyE) in Various Solvents [1]

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 392 | 471 | 0.23 |

| Acetonitrile | 391 | 556 | 0.001 |

| Methanol | 390 | 565 | < 0.001 |

Absorption and Emission Spectra

The absorption spectrum of t-4-ClAPyE is characteristic of a substituted anthracene, with a maximum around 390-392 nm.[1] A significant solvatochromic shift is observed in the emission spectrum, with a large red-shift in polar solvents like acetonitrile and methanol.[1] This is indicative of a more polar excited state compared to the ground state, suggesting the occurrence of intramolecular charge transfer (ICT) upon excitation.[1]

For this compound, we can anticipate a similar absorption profile dominated by the anthracene core. The aldehyde group, being electron-withdrawing, is also expected to promote ICT, leading to a red-shifted emission in polar solvents.

Fluorescence Quantum Yield and the Heavy-Atom Effect

The fluorescence quantum yield of t-4-ClAPyE is moderate in the non-polar solvent cyclohexane (Φf = 0.23) but is dramatically quenched in polar solvents.[1] This quenching is attributed to the stabilization of the ICT state in polar environments, which likely facilitates non-radiative decay pathways.[1]

The presence of the chlorine atom at the 10-position is expected to introduce a "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn increases the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). An increased ISC rate typically leads to a decrease in the fluorescence quantum yield and an increase in the population of the triplet state. This could make this compound a potential candidate for applications that rely on triplet state sensitization, such as photodynamic therapy or triplet-triplet annihilation upconversion.

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of this compound, a series of spectroscopic measurements are required.

Sample Preparation

-

Solvent Selection: Use spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects.

-

Concentration: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient.

Workflow:

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum and is used for the determination of the fluorescence quantum yield.

Workflow:

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is commonly employed, using a well-characterized standard with a known quantum yield. For anthracene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.95) are suitable standards.

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

Conclusion and Future Directions

This compound presents an intriguing molecular design with the potential for unique photophysical properties. The interplay between the electron-withdrawing aldehyde group and the heavy chlorine atom on the fluorescent anthracene core suggests a compound with solvent-dependent emission and a potentially significant triplet state population. This guide has provided a theoretical framework, comparative data from a close analog, and detailed experimental protocols to facilitate further research into this molecule.

Future work should focus on the direct synthesis and comprehensive photophysical characterization of this compound. Key areas of investigation include:

-

Determination of its absorption and emission spectra in a range of solvents to quantify the solvatochromic effects and understand the nature of the excited state.

-

Measurement of its fluorescence quantum yield and lifetime to fully characterize its emissive properties.

-

Investigation of its triplet state properties through techniques like laser flash photolysis to determine the triplet quantum yield and lifetime, which would be crucial for applications in photosensitization.

By systematically exploring these properties, the scientific community can unlock the full potential of this compound and its derivatives in the development of advanced materials for a variety of technological and biomedical applications.

References

- Shin, E.-J., & Lee, S.-H. (2002). Substituent Effect on Fluorescence and Photoisomerization of 1-(9-Anthryl)-2-(4-Pyridyl)ethenes. Bulletin of the Korean Chemical Society, 23(9), 1309-1314. [Link]

Sources

10-Chloro-9-anthraldehyde solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 10-Chloro-9-anthraldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₅H₉ClO), a key intermediate in the synthesis of complex organic frameworks.[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed, field-proven protocol for empirical solubility determination. By integrating physicochemical theory with practical methodology, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and analytical characterization involving this compound.

Introduction: Understanding this compound

This compound is a solid, yellow crystalline compound with a melting point of 215-218 °C.[2][3][4] It belongs to the family of polycyclic aromatic hydrocarbons (PAHs), featuring a core anthracene structure substituted with a chloro group at the 10-position and an aldehyde (carbaldehyde) group at the 9-position.[5]

Key Physicochemical Properties:

The compound's utility stems from the reactive aldehyde group, which serves as a handle for condensation reactions, and the chloro-substituted anthracene core, which modulates the electronic and steric properties of resulting molecules.[1] Its application in the synthesis of photoisomerizable ethenes and other complex molecules highlights the importance of understanding its behavior in various solvent systems.[2][3][4]

The Theoretical Basis of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a practical expression of the thermodynamics of mixing.[6][7] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent intermolecular forces must be compensated by the energy released upon forming new solute-solvent interactions.

The molecular structure of this compound is fundamentally dichotomous:

-

Nonpolar Core: The large, rigid anthracene ring system is aromatic and hydrophobic, dominated by van der Waals forces. This extensive nonpolar surface area is the primary determinant of its solubility.

-

Polar Substituents: The electronegative chlorine atom and the carbonyl group (C=O) in the aldehyde introduce significant polarity and dipole-dipole interactions. The aldehyde's oxygen can also act as a hydrogen bond acceptor.

This dual character predicts a nuanced solubility profile. The large nonpolar backbone suggests poor solubility in highly polar, protic solvents like water, while the polar functional groups suggest that it will be more soluble in organic solvents with some degree of polarity than a purely nonpolar hydrocarbon like anthracene itself.

Predictive Solubility Analysis in Common Organic Solvents

Based on its structure, we can predict the solubility behavior of this compound across different solvent classes:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low. While the solvent interacts with the nonpolar core, it cannot effectively solvate the polar aldehyde and chloro groups.

-

Aromatic Solvents (e.g., Toluene, Benzene): High solubility is predicted. These solvents are nonpolar to weakly polar and can engage in favorable π-π stacking interactions with the anthracene ring system, effectively solvating the molecule. Literature notes that toluene is a suitable solvent for recrystallization, supporting this prediction.[4]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): High solubility is expected. These solvents are weakly polar and can effectively solvate both the nonpolar core and the polar C-Cl bond through dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF)): Moderate to good solubility is anticipated. These solvents possess a significant dipole moment that can interact favorably with the aldehyde and chloro groups, while their organic character allows for solvation of the aromatic core.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is predicted. These solvents can act as hydrogen bond donors to the aldehyde's oxygen, but the large hydrophobic anthracene body disrupts the strong hydrogen-bonding network of the solvent, making the overall dissolution process less favorable. However, literature indicates that the compound can be crystallized from ethanol, implying sufficient solubility at elevated temperatures.[4]

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical data, a robust experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[8]

Safety and Handling Precautions

CAUTION: this compound is classified as a hazardous substance.[5][9] It is harmful if swallowed and causes skin and eye irritation.[5] It may also cause skin sensitization upon contact.[9]

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][10]

-

Avoid inhalation of dust and all personal contact with the material.[9]

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

The following diagram outlines the critical steps of the shake-flask method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

-

Preparation of Stock Vials: For each solvent to be tested, add approximately 50-100 mg of this compound to a tared 20 mL vial and record the exact mass. Add exactly 10.0 mL of the solvent. The amount of solid should be sufficient to ensure a visible excess remains after equilibrium.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for at least 24 hours. A 48-hour period is recommended to guarantee equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and place them in a centrifuge. Spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to pellet all undissolved solids, leaving a clear, saturated supernatant.

-

Sample Dilution: Immediately after centrifugation, carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) of the supernatant, taking care not to disturb the solid pellet. Transfer this aliquot to a volumetric flask and dilute with a suitable solvent to a final concentration that falls within the linear range of your analytical standard curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine its concentration.

-

Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

Results and Data Interpretation

The following table presents expected solubility data for this compound at 25 °C, based on the theoretical principles discussed. This data should be replaced with empirically determined values for any formal study.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Rationale |

| Toluene | Aromatic | > 20 | High. Favorable π-π stacking and van der Waals interactions. |

| Dichloromethane | Halogenated | > 20 | High. Effective solvation of both polar and nonpolar moieties. |

| Tetrahydrofuran (THF) | Polar Aprotic | 10 - 15 | Good. Strong dipole interactions with polar functional groups. |

| Acetone | Polar Aprotic | 5 - 10 | Moderate. Good polarity but less effective at solvating the large nonpolar core compared to THF. |

| Ethanol | Polar Protic | < 1 | Low. H-bond acceptance is outweighed by the disruption of the solvent's H-bond network. |

| Hexane | Nonpolar Aliphatic | < 0.1 | Very Low. Ineffective solvation of the polar aldehyde and chloro groups. |

Discussion: The predicted results align with chemical theory. The highest solubilities are found in aromatic and halogenated solvents that can effectively solvate the entire molecule. Polar aprotic solvents show moderate success, while polar protic and nonpolar aliphatic solvents are poor choices for dissolving this compound at room temperature. This data is critical for selecting appropriate solvents for chemical reactions (e.g., using toluene as a reaction medium) or for purification techniques like recrystallization, where a solvent with high solubility at elevated temperatures but lower solubility at room temperature (like ethanol) would be ideal.[4]

Conclusion

This compound exhibits a solubility profile dominated by its large, nonpolar aromatic core. It is readily soluble in aromatic and halogenated organic solvents, moderately soluble in polar aprotic solvents, and sparingly soluble in polar protic and nonpolar aliphatic solvents. This in-depth understanding, supported by the robust experimental protocol provided, empowers researchers to make informed decisions regarding solvent selection, thereby enhancing the efficiency, yield, and purity of synthetic and analytical procedures involving this valuable chemical intermediate.

References

- Santa Cruz Biotechnology. (n.d.).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- National Center for Biotechnology Information. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 97%.

- ChemicalBook. (2025). This compound.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Benchchem. (n.d.). This compound | High-Purity Reagent.

- Thermo Fisher Scientific. (2009).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 10-氯-9-蒽甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 10527-16-9 [sigmaaldrich.com]

- 4. This compound | 10527-16-9 [chemicalbook.com]

- 5. This compound | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 10-Chloro-9-anthraldehyde

Abstract

This technical guide provides a comprehensive examination of viable synthetic routes for 10-Chloro-9-anthraldehyde, a key chemical intermediate for researchers in materials science and drug development. We present a critical analysis of two primary retrosynthetic pathways originating from anthracene. This document details field-proven and proposed experimental protocols, a comparative discussion of strategic advantages, and quantitative data to support procedural choices. The core of this guide is a detailed exposition of the recommended two-step synthesis involving the initial chlorination of anthracene to 9-chloroanthracene, followed by a Vilsmeier-Haack formylation. An alternative route, involving the chlorination of 9-anthraldehyde, is also discussed. This guide is intended to provide researchers, scientists, and drug development professionals with the expert insights required to confidently and efficiently synthesize the target compound.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 10527-16-9) is a functionalized polycyclic aromatic hydrocarbon (PAH) of significant interest.[1] The anthracene core provides unique photophysical properties, while the aldehyde and chloro-substituents at the sterically active 9- and 10-positions offer reactive handles for further chemical elaboration. This makes it a valuable precursor in the synthesis of novel dyes, molecular probes, and complex organic materials. For instance, it has been utilized in the preparation of substituted 1-(9-anthryl)-2-(4-pyridyl) ethenes, which are studied for their fluorescence and photoisomerization properties.[1]

The synthesis of this molecule, however, is not trivial. It requires careful control of regioselectivity on the anthracene nucleus. Electrophilic substitution on anthracene preferentially occurs at the 9- and 10-positions due to the superior thermodynamic stability of the corresponding carbocation intermediate (σ-complex). The challenge lies in introducing two different substituents—a formyl group and a chlorine atom—selectively at these two positions. This guide will dissect the synthetic strategies to achieve this outcome.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis of this compound reveals two primary pathways starting from the readily available hydrocarbon, anthracene.

Caption: Experimental workflow for the synthesis of 9-Chloroanthracene.

Experimental Protocol: Synthesis of 9-Chloroanthracene

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Anthracene | 178.23 | 17.8 g | 0.100 |

| Anhydrous Cupric Chloride (CuCl₂) | 134.45 | 27.2 g | 0.202 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 500 mL | - |

| Alumina (for chromatography) | - | 200 g | - |

Procedure:

-

Setup: In a dry 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, place anthracene (17.8 g, 0.100 mole) and anhydrous cupric chloride (27.2 g, 0.202 mole).

-

Solvent Addition: Add 500 mL of carbon tetrachloride to the flask.

-

Reaction: Stir the mixture vigorously and heat under reflux for 18–24 hours. During the reaction, the brown cupric chloride will gradually convert to white cuprous chloride, and hydrogen chloride gas will be evolved.

-

Work-up: After the reaction period, filter the hot mixture to remove the solid cuprous chloride.

-

Purification: Pass the resulting filtrate through a 35-mm chromatographic column packed with 200 g of alumina. Elute the column with an additional 400 mL of carbon tetrachloride.

-

Isolation: Combine the eluates and remove the solvent by evaporation under reduced pressure. This yields 19–21 g (89–99%) of 9-chloroanthracene as a lemon-yellow solid with a melting point of 102–104°C.

Step 2: Vilsmeier-Haack Formylation of 9-Chloroanthracene (Proposed Protocol)

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich aromatic ring. [2]The Vilsmeier reagent, a chloromethyliminium salt, is a weak electrophile, but it is potent enough to react with the moderately deactivated 9-chloroanthracene ring. A general patent discloses that anthracene derivatives can be formylated using this method. [3]The following protocol is based on the established procedure for anthracene, with modifications proposed to account for the reduced nucleophilicity of the 9-chloroanthracene substrate.

Caption: Proposed workflow for Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 9-Chloroanthracene | 212.67 | 21.3 g | 0.100 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 23.0 g (14 mL) | 0.150 |

| N,N-Dimethylformamide (DMF) | 73.09 | 14.6 g (15.4 mL) | 0.200 |

| Sodium Acetate (crystalline) | 82.03 | 115 g | 1.40 |

| Water | 18.02 | 200 mL | - |

Procedure:

-

Setup: In a 500-mL round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, place N,N-dimethylformamide (15.4 mL, 0.200 mole) and phosphorus oxychloride (14 mL, 0.150 mole). Stir the mixture and cool in an ice bath.

-

Reagent Addition: Slowly add a solution of 9-chloroanthracene (21.3 g, 0.100 mole) in a minimal amount of a dry, inert solvent like o-dichlorobenzene if necessary for solubility.

-

Reaction: Heat the reaction mixture on a steam bath or in an oil bath to 95–100°C. Expert Insight: Due to the deactivating effect of the chlorine substituent, a longer reaction time (e.g., 2-4 hours) and slightly higher temperature may be required compared to the formylation of unsubstituted anthracene. Monitor the reaction progress by TLC.

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Cautiously add a solution of crystalline sodium acetate (115 g) in 200 mL of water. This step hydrolyzes the intermediate iminium salt.

-

Work-up: Rapidly remove any high-boiling solvent and excess amine byproducts via steam distillation. Upon cooling, the crude product should solidify.

-

Purification: Collect the solid residue by filtration. Wash thoroughly with water. The crude solid can be purified by recrystallization from ethanol, acetic acid, or toluene to yield yellow needles. [4]

Alternative Synthetic Route: Chlorination of 9-Anthraldehyde

This pathway is presented as a potential alternative, though it carries a higher risk of complications due to the electronic properties of the starting material.

Step 1: Synthesis of 9-Anthraldehyde

This synthesis is a well-established Vilsmeier-Haack reaction on anthracene, detailed in Organic Syntheses. [4] Experimental Protocol: Synthesis of 9-Anthraldehyde

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Anthracene | 178.23 | 22.5 g | 0.13 |

| N-Methylformanilide | 121.15 | 35 g (32 mL) | 0.26 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 35 g (21 mL) | 0.23 |

| o-Dichlorobenzene | 147.00 | 20 mL | - |

| Sodium Acetate (crystalline) | 82.03 | 140 g | 1.71 |

| Glacial Acetic Acid (for recrystallization) | 60.05 | ~50 mL | - |

Procedure:

-

Setup: In a 2-liter round-bottomed flask with a mechanical stirrer and reflux condenser, combine N-methylformanilide (32 mL, 0.26 mole), phosphorus oxychloride (21 mL, 0.23 mole), o-dichlorobenzene (20 mL), and anthracene (22.5 g, 0.13 mole).

-

Reaction: Heat the flask on a steam bath, with stirring, to 90–95°C for 1 hour. Hydrogen chloride is evolved.

-

Hydrolysis: Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 mL of water.

-

Work-up: Perform a rapid steam distillation to remove the o-dichlorobenzene and most of the methylaniline. Cool the residue to solidify the product.

-

Purification: Break up the solid, decant the aqueous liquor, and wash the solid with 6 N hydrochloric acid and then thoroughly with water. Recrystallize the crude solid (22–24 g) from approximately 50 mL of hot glacial acetic acid.

-

Isolation: Filter the bright yellow aldehyde and wash with methanol. The expected yield is 20–22 g (77–84%) with a melting point of 104.5–105°C. [4]

Step 2: Electrophilic Chlorination of 9-Anthraldehyde (Proposed Protocol)

The aldehyde group is strongly deactivating, making electrophilic aromatic substitution difficult. A potent chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) is a candidate for such transformations. [5][6] Expert Insight: This reaction must be approached with caution and careful optimization. The primary challenges are overcoming the deactivation of the ring and avoiding oxidation of the aldehyde functional group. The reaction should be conducted under anhydrous conditions and at low temperatures to control reactivity.

Proposed Experimental Protocol:

-

Setup: Dissolve 9-anthraldehyde (0.10 mole) in a dry, inert solvent such as dichloromethane or carbon tetrachloride in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (0.11 mole, 1.1 equivalents) in the same solvent via the dropping funnel.

-

Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature, monitoring progress by TLC.

-

Work-up: Upon completion, quench the reaction by carefully pouring it into a cold, saturated sodium bicarbonate solution to neutralize the acid. Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, purify the crude product by column chromatography or recrystallization as described previously.

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, glacial acetic acid, or toluene. [4]2. If the solution is colored by impurities, it may be treated with a small amount of activated charcoal and hot-filtered.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the resulting yellow needles by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary: this compound

| Property | Value | Source(s) |

| CAS Number | 10527-16-9 | [1] |

| Molecular Formula | C₁₅H₉ClO | [1] |

| Molecular Weight | 240.68 g/mol | [1] |

| Appearance | Yellow solid / needles | [4] |

| Melting Point | 215-218 °C (lit.) | [1] |

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

-

Reagent Hazards:

-

Anthracene and Derivatives: These are polycyclic aromatic hydrocarbons and should be handled as potential carcinogens. Avoid inhalation of dust and skin contact.

-